![molecular formula C16H22FN3O4 B7449850 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid
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Overview
Description
2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid, also known as EFPA, is a chemical compound that belongs to the class of piperidine carboxylic acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid acts as a competitive inhibitor of DAT, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and subsequent activation of dopaminergic signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid administration can lead to a variety of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid is its high selectivity for DAT, which allows for specific modulation of dopaminergic signaling without affecting other neurotransmitter systems. However, its use in lab experiments is limited by its relatively short half-life and the need for specialized equipment to measure dopamine levels in vivo.
Future Directions
Future research on 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid could focus on its potential therapeutic applications in neuropsychiatric disorders such as addiction and ADHD. Additionally, the development of more stable analogs of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid could improve its utility as a research tool for studying DAT function in vivo.
Synthesis Methods
The synthesis of 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid involves the reaction of 4-ethoxy-3-fluoroaniline with piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid.
Scientific Research Applications
2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid has been widely used in scientific research as a tool to study the function of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain, and its dysfunction has been implicated in various neuropsychiatric disorders such as addiction and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-[4-[(4-ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-2-24-14-4-3-12(9-13(14)17)19-16(23)18-11-5-7-20(8-6-11)10-15(21)22/h3-4,9,11H,2,5-8,10H2,1H3,(H,21,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLBIWUTKNUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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